1-Ethyl-4-(3-nitro-benzyl)-piperazine
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Overview
Description
1-Ethyl-4-(3-nitro-benzyl)-piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with an ethyl group at the nitrogen atom and a 3-nitrobenzyl group at the other nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Ethyl-4-(3-nitro-benzyl)-piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Alkylation: The piperazine ring is alkylated with ethyl halides under basic conditions to introduce the ethyl group.
Coupling Reaction: The final step involves coupling the nitrobenzyl group with the ethyl-substituted piperazine under suitable conditions, often using a base like sodium hydride or potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-4-(3-nitro-benzyl)-piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-(3-nitro-benzyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Research: It serves as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-nitro-benzyl)-piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-Ethyl-4-(3-nitro-benzyl)-piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(3-nitro-benzyl)-piperazine: Similar structure but with a methyl group instead of an ethyl group, leading to different pharmacokinetic properties.
1-Ethyl-4-(4-nitro-benzyl)-piperazine: The nitro group is positioned differently on the benzyl ring, which can affect its reactivity and biological activity.
1-Ethyl-4-(3-amino-benzyl)-piperazine: The nitro group is replaced by an amino group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-[(3-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(10-12)16(17)18/h3-5,10H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFNAVWJBZXWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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